molecular formula C21H21N3O5S B2751267 N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1048387-23-0

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B2751267
CAS No.: 1048387-23-0
M. Wt: 427.48
InChI Key: OCYADSRURSNXSJ-UHFFFAOYSA-N
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Description

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Benzofuran Intermediate: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.

    Formation of Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.

    Tosylation: The tosyl group is introduced by reacting the intermediate with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: The tosyl group can be substituted by nucleophiles, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving carbamoyl groups. It may also serve as a probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests it could interact with various biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide exerts its effects depends on its interaction with molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, while the benzofuran and pyrrolidine rings can engage in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylbenzofuran-3-yl)-1-phenylpyrrolidine-2-carboxamide
  • N-(2-carbamoylbenzofuran-3-yl)-1-methylpyrrolidine-2-carboxamide
  • N-(2-carbamoylbenzofuran-3-yl)-1-benzylpyrrolidine-2-carboxamide

Uniqueness

N-(2-carbamoylbenzofuran-3-yl)-1-tosylpyrrolidine-2-carboxamide is unique due to the presence of the tosyl group, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. The tosyl group can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-13-8-10-14(11-9-13)30(27,28)24-12-4-6-16(24)21(26)23-18-15-5-2-3-7-17(15)29-19(18)20(22)25/h2-3,5,7-11,16H,4,6,12H2,1H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYADSRURSNXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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